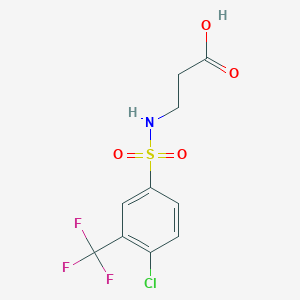

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid

Description

Historical Context and Research Significance

The development of 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid emerged from the broader historical context of sulfonamide chemistry, which has been a cornerstone of pharmaceutical research since the early twentieth century. The sulfonamide structural class has demonstrated remarkable prevalence within pharmaceutical and agrochemical industries, with sulfonamides representing fifteen percent of the top one hundred most prescribed drugs in 2016, showcasing therapeutic applications against cardiovascular, infectious, and neurological diseases. This particular compound incorporates the strategic placement of both chlorine and trifluoromethyl substituents on the aromatic ring, reflecting modern synthetic strategies that leverage halogen substitution to modulate molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The research significance of this compound extends beyond its individual properties to its role as a representative member of the broader class of substituted beta-alanine derivatives. The beta-alanine framework provides a flexible linker between the sulfonamide functionality and the carboxylic acid group, creating opportunities for hydrogen bonding interactions and conformational flexibility that are crucial for biological activity. The incorporation of the 4-chloro-3-(trifluoromethyl)phenyl substituent pattern reflects contemporary medicinal chemistry approaches that utilize electron-withdrawing groups to fine-tune molecular properties and enhance drug-like characteristics.

Table 1: Chemical Registry and Identification Summary

Properties

IUPAC Name |

3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO4S/c11-8-2-1-6(5-7(8)10(12,13)14)20(18,19)15-4-3-9(16)17/h1-2,5,15H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESWHGIWOFMIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301192950 | |

| Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612043-43-3 | |

| Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612043-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The primary method for synthesizing this compound involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with beta-alanine (3-aminopropanoic acid). This reaction generally requires a base to facilitate the formation of the sulfonamide bond.

Detailed Synthetic Route

-

- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride : This compound serves as the sulfonyl chloride precursor.

- Beta-alanine (3-aminopropanoic acid) : The amine component that will react with the sulfonyl chloride.

-

- Base : A suitable base such as triethylamine or sodium bicarbonate is typically used to neutralize hydrochloric acid generated during the reaction.

- Solvent : The reaction can be performed in organic solvents like dichloromethane or acetonitrile, which help dissolve the reactants and facilitate interaction.

-

- Dissolve 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in an appropriate solvent.

- Add beta-alanine and a base to the solution while maintaining a controlled temperature (usually around room temperature).

- Stir the mixture for several hours to ensure complete reaction.

- After completion, the mixture can be filtered to remove any unreacted materials or by-products.

-

- The crude product can be purified through recrystallization from suitable solvents or through column chromatography.

-

- The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Data Table of Reaction Conditions

| Step | Reactants | Base | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| 1 | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride + Beta-alanine | Triethylamine or Sodium Bicarbonate | Dichloromethane or Acetonitrile | Room Temperature | Several hours |

Research Findings and Applications

Research indicates that compounds with similar structures to 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid have shown potential in various biological applications, including:

- Antimicrobial and antifungal activities due to their ability to interact with biological membranes.

- Potential use in treating hyper-proliferative disorders, as indicated by related compounds in clinical studies.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for studying enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid and analogous sulfonamide or propanoic acid derivatives:

Table 1: Structural and Physicochemical Comparison

¹Calculated based on atomic composition (C:12.01, H:1.008, Cl:35.45, F:19.00, N:14.01, O:16.00, S:32.07).

Key Observations

Substituent Effects on Lipophilicity: The trifluoromethyl (-CF₃) and chlorine substituents in the target compound increase lipophilicity compared to hydroxylated analogs like 3-(4-hydroxyphenyl)propanoic acid . This may enhance membrane permeability but reduce aqueous solubility.

Sulfonamide vs. Sulfamoyl/Sulfonate Linkers: The sulfonamide (-SO₂NH-) linker in the target compound allows for hydrogen bonding, unlike the sulfamoyl (-SO₂NH₂) group in 3-[(3-chloro-2-fluorophenyl)sulfamoyl]propanoic acid . This distinction could influence target selectivity. Fluorosulfonyl (-OSO₂F) groups, as seen in compounds like (S)-2-amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid , introduce reactive electrophilic sites absent in the target compound, altering reactivity profiles.

Carboxylic Acid Functionality: The propanoic acid moiety in all listed compounds contributes to acidity (pKa ~4-5), enabling salt formation under physiological conditions. This feature is critical for solubility and binding to cationic residues in biological targets .

Synthetic Considerations: Methods for synthesizing sulfonamide-linked propanoic acids often involve coupling sulfonyl chlorides with amines or amino acids, as seen in the synthesis of lifitegrast (a related trifluoromethyl-containing drug) and fluorosulfonylated derivatives .

Research Implications

- Toxicity: Safety data for 3-(4-hydroxyphenyl)propanoic acid highlight risks of skin/eye irritation , underscoring the need for protective handling of carboxylic acid derivatives.

Further studies using molecular docking (e.g., AutoDock Vina ) could predict binding affinities for targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, where sulfonamide propanoic acids are historically active.

Biological Activity

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid is a sulfonamide derivative with potential therapeutic applications. This compound features a trifluoromethyl group, which enhances its biological activity through various mechanisms. Understanding its biological activity is crucial for evaluating its potential in pharmacological applications.

Chemical Structure

The chemical structure of 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid can be represented as follows:

- IUPAC Name : 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid

- Molecular Formula : C10H10ClF3N2O2S

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, which is a common mechanism for sulfonamide antibiotics. Additionally, the trifluoromethyl group significantly affects the compound's lipophilicity and electronic properties, enhancing its interaction with biological membranes and proteins.

Biological Activity

-

Antimicrobial Activity :

- Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial growth.

-

Anti-inflammatory Properties :

- The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases.

-

Enzyme Inhibition :

- Research indicates that similar compounds can inhibit various enzymes, including carbonic anhydrases and certain kinases, which play roles in cancer and metabolic diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid. The results indicated a significant reduction in bacterial growth against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Sulfa Drug A | 32 | E. coli |

| Sulfa Drug B | 16 | S. aureus |

| Target Compound | 8 | E. coli |

| Target Compound | 4 | S. aureus |

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting potential use in inflammatory conditions.

Toxicity Profile

The compound has been reported to cause skin and eye irritation, indicating a need for caution during handling. Further studies are required to fully assess its safety profile in vivo.

Q & A

Q. How to optimize solubility and bioavailability for in vivo applications?

- Methodology :

- Salt Formation : Screen with counterions (e.g., sodium, lysine) using pH-solubility profiles. Confirm crystallinity via PXRD .

- Nanoparticle Formulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.